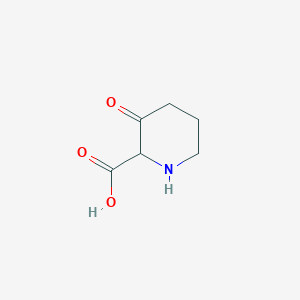

3-Oxopiperidine-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-2-1-3-7-5(4)6(9)10/h5,7H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDRSBPYWDYFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxopiperidine 2 Carboxylic Acid and Analogues

Classical and Contemporary Approaches to Piperidine (B6355638) Carboxylic Acid Synthesis

The synthesis of the piperidine carboxylic acid framework, a key structural motif, is achieved through several reliable and versatile methods. These include catalytic hydrogenation of pyridine (B92270) precursors, various cyclization strategies, and annulation reactions.

Hydrogenation and Reductive Cyclization Strategies

Catalytic hydrogenation is a direct and efficient method for the synthesis of piperidine carboxylic acids from their corresponding pyridine carboxylic acid precursors. ucl.ac.ukchemicalbook.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. A common method involves hydrogenating pyridine carboxylic acids (such as 2-pyridine carboxylic acid, 3-pyridine carboxylic acid, or 4-pyridine carboxylic acid) in water with a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is typically carried out in a hydrogenation still under a hydrogen atmosphere at elevated temperature and pressure. chemicalbook.com This method is noted for its simple reaction scheme and minimal side reactions. chemicalbook.com

Reductive cyclization offers another pathway, constructing the ring from a linear precursor. One such strategy involves an organocatalytic Mannich reaction followed by reductive cyclization. For example, a one-pot synthesis of functionalized piperidines can be achieved from an aldimine and aqueous glutaraldehyde (B144438) in a formal [4+2] cycloaddition, which proceeds with high yields and enantioselectivities. nih.gov Other methods include the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) serves as a key reagent to promote imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. chemicalbook.com

Table 1: Hydrogenation of Pyridine Carboxylic Acids

| Precursor | Catalyst | Solvent | Temperature | Pressure | Product |

| 2-Pyridine Carboxylic Acid | Palladium on Carbon | Water | 90–100 °C | 4–5 MPa | Pipecolic Acid |

| 3-Pyridine Carboxylic Acid | Palladium on Carbon | Water | 90–100 °C | 4–5 MPa | Nipecotic Acid |

| 4-Pyridine Carboxylic Acid | Palladium on Carbon | Water | 90–100 °C | 4–5 MPa | 4-Piperidine Carboxylic Acid |

This data is based on a described synthetic method. chemicalbook.com

Aza-Annulation Reactions

Aza-annulation reactions are powerful for constructing the piperidine ring by forming multiple carbon-carbon and/or carbon-nitrogen bonds in a cyclic manner. The aza-Robinson annulation, an analogue of the classic Robinson annulation, has been developed for the synthesis of fused bicyclic amides. google.com This strategy involves a sodium ethoxide-catalyzed conjugate addition of a cyclic imide to a vinyl ketone, followed by an acid-mediated intramolecular aldol (B89426) condensation to yield densely functionalized bicyclic systems. google.com

Other annulation strategies, such as [5+1] and [4+2] cycloadditions, are also prevalent. chemicalbook.comgoogle.com Palladium-promoted [4+2] oxidative annulation of alkyl amides and dienes represents a method involving the activation of a C(sp3)-H bond. chemicalbook.com These reactions provide routes to variously substituted piperidines that can serve as precursors to piperidine carboxylic acids. chemicalbook.comgoogle.com

Cyclization of Malonic Acid Derivatives

The malonic ester synthesis provides a versatile and widely used method for preparing carboxylic acids, which can be adapted for the synthesis of piperidine rings. The core of this method relies on the high acidity of the α-hydrogens of a malonic ester, such as diethyl malonate. These hydrogens can be readily removed by a base like sodium ethoxide to form a stable enolate. This enolate is a potent nucleophile that can be alkylated.

In the context of piperidone synthesis, a derivative such as diethyl ethylmalonate can be used as a starting material. A synthetic sequence might involve the reaction of the malonate derivative to form a linear chain which is then induced to cyclize. For example, 3-ethyl-2-oxopiperidine-3-carboxylic acid can be prepared in three steps starting from diethyl ethylmalonate. The process typically involves alkylation followed by intramolecular cyclization, saponification of the ester groups, and subsequent decarboxylation to yield the target structure.

Approaches to 3-Oxopiperidine Scaffolds

The introduction of a ketone at the C-3 position of the piperidine ring requires specific synthetic strategies. These often involve intramolecular condensation reactions of appropriately substituted linear precursors or the direct modification of existing piperidine rings.

Synthetic Routes via N-Benzyl Glycine (B1666218) Ethyl Ester Intermediates

N-benzyl glycine ethyl ester is a key intermediate for synthesizing N-benzyl-3-oxopiperidine scaffolds. A prominent method involves a Dieckmann condensation. ucl.ac.uk The synthesis begins with the alkylation of N-benzyl glycine ethyl ester with a 4-halobutyrate ester (e.g., 4-bromobutyric acid ethyl ester or 4-chlorobutyric acid ethyl ester) in the presence of a base to form the diester, 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester.

This diester intermediate then undergoes an intramolecular Dieckmann cyclization using a strong base, such as sodium tert-butoxide or potassium tert-butoxide. The cyclization results in the formation of the β-keto ester, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. Subsequent hydrolysis and decarboxylation of this product can then yield the desired N-benzyl-3-piperidone. This route is notable for its efficiency and applicability to industrial-scale production.

Table 2: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester

| Step | Starting Materials | Reagents/Base | Product |

| 1. Alkylation | N-benzyl glycine ethyl ester, 4-chlorobutyric acid ethyl ester | Potassium Carbonate | 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester |

| 2. Cyclization | 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester | Potassium tert-butoxide | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester |

This data is based on a described synthetic method.

Reactions of Ketone Precursors for Piperidone Formation

The formation of piperidones, particularly 4-piperidones, is often achieved through multicomponent reactions that utilize ketone precursors. The Petrenko-Kritschenko piperidone synthesis is a classic example, involving the reaction of an aldehyde, a β-dicarbonyl compound (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine. This reaction assembles the piperidone ring in a single step.

Another fundamental approach is the Dieckmann condensation of diesters, which is also used in the synthesis of 4-piperidones. ucl.ac.uk This process involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. For instance, N,N-bis(β-propionate methyl ester) benzylamine (B48309) can be cyclized using metallic sodium in toluene (B28343) to ultimately yield 1-benzyl-4-piperidone after hydrolysis and decarboxylation. google.com Furthermore, 3-hydroxypyridine (B118123) can be converted into 3-piperidones through a sequence of alkylation, reduction, and enol ether cleavage. ucl.ac.uk

An in-depth examination of the synthetic strategies for 3-Oxopiperidine-2-carboxylic acid and its related analogues reveals a landscape of sophisticated and stereoselective chemical methodologies. This article delves into the nuances of creating these structurally significant piperidine derivatives, with a focus on controlling stereochemistry and the strategic planning involved in their synthesis.

Chemical Transformations and Reactivity of 3 Oxopiperidine 2 Carboxylic Acid and Its Derivatives

Reactions Involving the Ketone Moiety

The ketone at the C-3 position of the piperidine (B6355638) ring is a key site for nucleophilic attack and reduction reactions. These transformations are fundamental in modifying the structure and introducing new stereocenters.

Carbonyl Additions (e.g., Cyanohydrin Formation)

The carbonyl group of 3-oxopiperidine derivatives readily undergoes nucleophilic addition reactions. A notable example is the formation of cyanohydrins, which introduces a cyano group and a hydroxyl group at the same carbon atom. This reaction is significant as the resulting cyanohydrin can be further transformed into other valuable functional groups, such as α-hydroxy acids or β-amino alcohols.

In a specific example, the treatment of 2-methoxy-3-oxo-piperidine-1-carboxylic acid methyl ester with potassium cyanide in glacial acetic acid at room temperature resulted in the formation of the corresponding cyanohydrin. The reaction yielded a diastereomeric mixture with a ratio of 85:15, demonstrating that the nucleophilic attack of the cyanide ion can exhibit facial selectivity, influenced by the existing stereochemistry of the molecule.

Stereoselective Reductions of the Ketone

The reduction of the ketone in 3-oxopiperidine-2-carboxylic acid derivatives is a critical transformation for the synthesis of 3-hydroxypiperidine-2-carboxylic acid scaffolds, which are present in various biologically active molecules. The stereochemical outcome of this reduction can be controlled through the choice of reducing agent and reaction conditions, leading to the selective formation of either cis or trans diastereomers.

Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are often employed to achieve high diastereoselectivity. The stereochemical course of the reduction is generally governed by the principles of steric approach control, often following the Felkin-Anh model for nucleophilic additions to chiral carbonyls. For instance, the reduction of N-protected 4-oxopiperidines with L-Selectride has been shown to proceed with high stereoselectivity. beilstein-journals.org

In studies on related δ-amino-β-keto esters, reduction with L-Selectride provided the corresponding syn-amino alcohols as single diastereomers. nih.gov Similarly, the reduction of certain N-Cbz-protected keto-piperidines with L-Selectride furnished the syn-amino alcohols in excellent yields and as pure diastereomers. beilstein-journals.org In cases where L-Selectride proved unreactive, Superhydride® (lithium triethylborohydride) has been used, still affording good diastereomeric ratios. beilstein-journals.orgnih.gov The choice of the N-protecting group can also influence the stereochemical outcome of the reduction.

| Reagent | Substrate Type | Diastereomeric Ratio (syn:anti) | Reference |

| L-Selectride® | N-Cbz-protected keto-piperidine | >19:1 | beilstein-journals.org |

| Superhydride® | N-Cbz-protected keto-piperidine | 3.7-4:1 | beilstein-journals.org |

| L-Selectride® | N-Boc-protected keto-piperidine | Single diastereomer | nih.gov |

| Sodium Borohydride | N-Cbz-protected keto-piperidine | 1.3:1 | beilstein-journals.org |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is another key handle for derivatization, allowing for the formation of esters and amides, including the incorporation of this scaffold into peptide chains.

Esterification Reactions

The carboxylic acid of this compound can be converted to its corresponding ester under various conditions. The choice of esterification method often depends on the presence of other functional groups and the desired ester.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.educhemistrysteps.comorganic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

Alkylation with Diazoalkanes: For a milder and often more efficient esterification, especially for the formation of methyl esters, diazomethane or its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), can be employed. tcichemicals.comyoutube.comlibretexts.org Carboxylic acids react rapidly with diazomethane to yield methyl esters, with the evolution of nitrogen gas as the driving force for the reaction. youtube.comlibretexts.org For instance, N-Boc-protected amino acids can be efficiently converted to their methyl esters using TMS-diazomethane in a mixture of diethyl ether and methanol at 0 °C to room temperature. tcichemicals.com A similar procedure has been successfully applied to the methyl esterification of N-Boc-piperidine-4-carboxylic acid. chemicalbook.com

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Equilibrium-driven; requires excess alcohol or water removal. organic-chemistry.orgmasterorganicchemistry.com |

| Alkylation with Diazoalkanes | Diazomethane or TMS-diazomethane | Mild conditions; high yield for methyl esters; driven by N₂ evolution. youtube.comlibretexts.org |

Amidation and Peptide Coupling

The carboxylic acid functionality allows for the formation of amide bonds through coupling with primary or secondary amines. This reaction is of particular importance in medicinal chemistry for the synthesis of peptide and non-peptide structures. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires the activation of the carboxylic acid.

A wide variety of coupling reagents have been developed to facilitate this transformation, minimizing side reactions such as racemization. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Activation of Carboxylic Acid for Coupling Reactions

The activation of the carboxylic acid is the crucial first step in amidation and peptide coupling reactions. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, an acid anhydride, or an acyl halide.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used to activate carboxylic acids. In the presence of an amine, they facilitate amide bond formation. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included.

Onium Salts: Phosphonium salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive activated species (e.g., OBt or OAt esters), which then readily reacts with the amine. HATU, for example, is known for its high efficiency due to the formation of a highly reactive OAt ester.

The choice of coupling reagent and conditions allows for the efficient formation of amide bonds with a wide range of amines, including amino acid esters for the synthesis of peptidomimetics.

| Coupling Reagent Class | Examples | Activator/Additive | Base |

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | - |

| Phosphonium Salts | PyBOP®, PyAOP® | - | DIPEA |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | - | DIPEA |

Transformations at the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound and its derivatives is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties and downstream reactivity.

N-Acylation Reactions

N-acylation of the piperidine nitrogen is a fundamental transformation that introduces an acyl group, which can serve as a protecting group or as a precursor for further synthetic manipulations. This reaction typically involves the treatment of the secondary amine with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct.

For instance, derivatives of the closely related 3-oxopiperidine-4-carboxylate have been shown to undergo efficient N-acylation. The N-benzyl precursor can be converted to the corresponding N-methoxycarbonyl derivative. google.com Similarly, acetylation of the piperidine nitrogen can be achieved using reagents like acetyl chloride or acetic anhydride. google.com These reactions highlight the nucleophilic character of the piperidine nitrogen and its susceptibility to acylation.

Table 1: Examples of N-Acylation Reactions on Piperidine Derivatives

| Starting Material | Acylating Agent | Product | Reference |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Methyl chloroformate | Ethyl 1-methoxycarbonyl-3-oxopiperidine-4-carboxylate | google.com |

| Piperidine derivative | Acetyl chloride or Acetic anhydride | N-acetylpiperidine derivative | google.com |

Protection and Deprotection Strategies

In multi-step syntheses, the protection of the piperidine nitrogen is often crucial to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed for this purpose due to their reliable installation and selective removal under specific conditions.

Boc Protection and Deprotection:

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protecting group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Table 2: General Conditions for Boc Protection and Deprotection

| Transformation | Reagents and Conditions |

| Protection (N-Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP), Solvent (e.g., DCM, THF) |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

Fmoc Protection and Deprotection:

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in dimethylformamide (DMF), which allows for orthogonal protection strategies in the presence of acid-sensitive groups.

Table 3: General Conditions for Fmoc Protection and Deprotection

| Transformation | Reagents and Conditions |

| Protection (N-Fmoc) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., dioxane/water) |

| Deprotection | 20% Piperidine in Dimethylformamide (DMF) |

Ring System Rearrangements and Modifications

The this compound framework can undergo intriguing rearrangements and modifications, leading to the formation of novel heterocyclic structures. These transformations are often driven by the inherent strain and reactivity of the cyclic system.

Intramolecular Catalysis in Rearrangement Processes

A notable example of rearrangement involving a related piperidine structure is the spontaneous transformation of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β(2,3,3)-amino acids. This process, which occurs at room temperature, involves the breakdown of an amide bond in the seven-membered ring and the formation of a new bond to create the six-membered piperidine ring. peptide.com A theoretical study of this rearrangement suggests that the carboxylic acid group at the 4-position of the starting material plays a crucial role by participating directly in intramolecular catalysis. peptide.com This participation lowers the energy of the transition state, facilitating the rearrangement under mild conditions. peptide.com This finding underscores the potential for strategically placed functional groups to influence the reactivity and rearrangement pathways of piperidine-based systems.

Cyclization-Cycloaddition Cascade Reactions

Derivatives of the piperidine ring system are valuable precursors for constructing complex polycyclic architectures through cascade reactions. One such approach involves a Wolff rearrangement followed by a cycloaddition. For example, 3-diazopiperidine-2,4-diones can undergo a microwave-assisted Wolff rearrangement to form a ketene intermediate. This reactive intermediate can then participate in a Staudinger [2+2] cycloaddition with imines to yield polysubstituted spirocyclic bis-lactams. This sequence demonstrates how the piperidine ring can be manipulated to generate reactive intermediates that readily engage in subsequent cyclization and cycloaddition steps, leading to a rapid increase in molecular complexity.

Structural Analysis and Conformational Studies

X-ray Crystallographic Investigations of Oxopiperidine Derivatives

X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. nih.gov This technique has been instrumental in characterizing various derivatives of 3-oxopiperidine-2-carboxylic acid, providing detailed information about their stereochemistry, conformation, and intermolecular interactions.

Determination of Absolute and Relative Configurations

The determination of the absolute and relative configuration of chiral centers is a fundamental aspect of stereochemistry. X-ray diffraction analysis of single crystals is a primary method for establishing these configurations. nih.gov For instance, the crystal structure of the minor anti-diastereoisomer of a piperidine (B6355638) product was successfully determined, confirming its specific spatial arrangement. researchgate.net This is crucial as different stereoisomers of a molecule can exhibit distinct biological activities and physical properties. The use of internal chiral references and the analysis of the Flack parameter are key aspects in the reliable determination of absolute structures. nih.gov

Analysis of Piperidine Ring Conformations (e.g., Chair Conformation)

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. nih.govijnrd.org However, the specific conformation can be influenced by the nature and position of substituents on the ring. nih.gov X-ray crystallographic studies have shown that piperidin-4-one derivatives can adopt a stable chair conformation. nih.gov The hybridization state of the carbon atom alpha to the piperidine nitrogen can also modify the ring's conformation. nih.gov In some cases, such as with δ-valerolactam, which is comparable to certain piperidone derivatives, half-chair and twist-boat conformations have been observed in the gas phase. nih.gov The puckering parameters, which quantify the degree and nature of the ring's non-planarity, can be precisely determined from crystallographic data.

Intermolecular and Intramolecular Hydrogen Bonding Patterns

Hydrogen bonding plays a critical role in the crystal packing and ultimately the physicochemical properties of this compound and its derivatives. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a ketone group (a hydrogen bond acceptor) allows for a variety of hydrogen bonding motifs.

In the solid state, carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers. nih.govnih.govspectroscopyonline.com However, other patterns, such as acid-to-ketone catemers (chains), have also been observed in related keto acids. nih.gov For example, the crystal structure of (+/-)-3-oxocyclohexanecarboxylic acid reveals acid-to-ketone hydrogen bonding, while the homologous (+/-)-3-oxocyclohexaneacetic acid exhibits the more common carboxyl dimerization. nih.gov In some instances, hydrogen bonding can occur between a carboxylic acid and other functionalities present in the molecule or co-crystallized species, such as a bromide anion. nsf.gov The strength and geometry of these hydrogen bonds, including O-H···O and C-H···O interactions, can be precisely measured from the crystallographic data. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules in both solution and the solid state. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the connectivity and stereochemistry of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, provides a wealth of information about the chemical environment of individual atoms within a molecule. nih.gov

¹H NMR: The chemical shifts, coupling constants (J-values), and multiplicities of proton signals in a ¹H NMR spectrum are used to determine the number of different types of protons and their neighboring atoms. nih.govyoutube.com For instance, the presence of a carboxylic acid proton can often be identified by a broad signal at a characteristic chemical shift. youtube.com The coupling patterns between protons on the piperidine ring can provide information about their relative stereochemistry (cis or trans).

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal indicates its electronic environment. For example, the carbonyl carbon of the ketone and the carboxylic acid will have characteristic downfield shifts. youtube.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). nih.gov These experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and piecing together the molecular structure. For complex molecules or mixtures, 2D J-resolved spectroscopy can help to simplify overlapping multiplets. nih.gov

By combining the information from these various NMR experiments, the complete structure and relative stereochemistry of this compound and its derivatives can be confidently determined.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: a carboxylic acid and a cyclic secondary amide (lactam).

The carboxylic acid group gives rise to several distinct peaks. A very broad O–H stretching band is expected to appear in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching signals. orgchemboulder.com This significant broadening is a result of intermolecular hydrogen bonding, typically forming dimers in the solid state or concentrated solutions. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid produces a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, a C–O stretching vibration is anticipated in the 1320-1210 cm⁻¹ range, and O–H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comlibretexts.org

The lactam moiety also contributes characteristic absorptions. The secondary amine (N-H) in the ring is expected to show a stretching vibration between 3170 and 3500 cm⁻¹. libretexts.org The lactam carbonyl (C=O) stretch, referred to as the Amide I band, typically results in a strong absorption around 1670-1650 cm⁻¹. libretexts.orgucalgary.ca The presence of two carbonyl groups (one from the acid, one from the lactam) in the molecule may lead to complex or overlapping bands in this region. The N-H bending vibration, known as the Amide II band, is also characteristic of secondary amides and appears near 1530 cm⁻¹. libretexts.org

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |

| Carboxylic Acid | C–O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O–H Bend | 1440-1395 | Medium |

| Lactam (Amide) | N–H Stretch | 3170-3500 | Medium |

| Lactam (Amide) | C=O Stretch (Amide I) | 1670-1650 | Strong |

| Lactam (Amide) | N–H Bend (Amide II) | ~1530 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₆H₉NO₃), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 143.14. cymitquimica.com

The experimental GC-MS data for the isomer 6-Oxopiperidine-2-carboxylic acid shows a molecular ion peak at m/z 143 and other significant fragments. nih.govucdavis.edu A prominent fragmentation pathway for amides is the alpha-cleavage of the C-C bond adjacent to the carbonyl group.

Table 2: Experimental Mass Spectrometry Peaks for the Isomer 6-Oxopiperidine-2-carboxylic acid

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 170.0 | 1.00 | Data indicates a derivative or adduct |

| 171.0 | 0.15 | Isotopic peak |

| 154.0 | 0.11 | Fragment |

| 244.0 | 0.09 | Fragment |

| 287.0 | 0.08 | Fragment |

Data sourced from a GC-MS experiment on 6-Oxopiperidine-2-carboxylic acid. nih.gov

Computational Approaches to Conformation and Reactivity

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, complementing experimental data.

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to elucidate reaction mechanisms, determine transition state geometries, and calculate activation energies. researchgate.net For this compound, QM studies could investigate several potential reactions. For instance, the mechanisms of enolization or enamine formation, which are crucial C-C bond-forming reactions, could be explored. nih.gov

These calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. nih.gov This would involve locating the structures of transition states and intermediates, providing a detailed understanding of the reaction's feasibility and kinetics. For example, a QM study could model the nucleophilic attack on the ketone at position 3 or reactions involving the carboxylic acid group, providing insights into the molecule's reactivity and potential for use in synthesis. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred binding mode of a ligand to a protein target. mdpi.com These studies are central to drug discovery and understanding biological function. nih.govnih.gov For this compound, a docking study would involve computationally placing the molecule into the active site of a target enzyme or receptor. mdpi.com

The process begins with generating a 3D structure of the molecule and optimizing its geometry, often using a force field like MMFF94. mdpi.com The protein target is also prepared, and a docking algorithm then explores various orientations and conformations of the ligand within the binding site. The results are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov Analysis of the best-scoring poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.org Such studies could guide the design of novel derivatives of this compound with enhanced binding affinity for a specific biological target. nih.govrsc.org

Conformational Energy Calculations

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational energy calculations are used to determine the relative stabilities of different spatial arrangements (conformers). nih.gov

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The substituents on the ring—the oxo group at position 3 and the carboxylic acid at position 2—can exist in either axial or equatorial positions, leading to different diastereomeric conformers with varying energies.

Furthermore, the carboxylic acid group itself has conformational flexibility due to rotation around the C-C and C-O single bonds. The syn and anti conformations of the O=C-O-H dihedral angle have different energies. While the syn conformation is often more stable in the gas phase, the energy difference can decrease significantly in a solvent, making the anti conformation potentially relevant in solution or within a protein binding site. nih.gov Computational methods can calculate the free energy difference between these conformers, providing insight into their relative populations under different conditions. nih.gov

Research on Derivatives and Structural Analogues of 3 Oxopiperidine 2 Carboxylic Acid

Design and Synthesis of Substituted 3-Oxopiperidine-2-carboxylic Acid Analogues

The synthesis of substituted analogues of this compound is a key strategy for creating diverse molecular libraries for screening and development. Chemists employ various methods to introduce a wide range of functional groups at different positions of the piperidine (B6355638) ring, allowing for fine-tuning of the molecule's properties.

One common approach begins with a readily available derivative, such as 3-carboethoxy-2-piperidone, which is the ethyl ester of this compound. arkat-usa.org This starting material can be functionalized through several synthetic routes. For instance, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a reactive enolate. This intermediate can then be reacted with various electrophiles, such as indole (B1671886) acid chlorides, to attach new substituents to the piperidine core. arkat-usa.org This method has been successfully used to join the piperidine and indole fragments, yielding complex imides. arkat-usa.org

Table 1: Research Findings on Substituted Analogues

| Research Area | Key Findings | Relevant Compounds | Synthetic Strategy | Citations |

| Analogue Synthesis | Development of methods to create diverse libraries of substituted piperidines. | 3-Carboethoxy-2-piperidone, Indolyl substituted diazo imides | Base-mediated reaction with electrophiles (e.g., acid chlorides). | arkat-usa.org |

| Intermediate Preparation | Synthesis of versatile diazo-imide substrates for further chemical reactions. | Methyl 2-diazo-3-(3-alkyl-2-oxopiperidin-3-yl)-3-oxopropanoate | Multi-step synthesis involving piperidinone precursors and coupling reactions. | arkat-usa.org |

Exploration of Fused and Spirocyclic Piperidine Systems in Drug Discovery

In modern drug discovery, there is a significant trend towards molecules with three-dimensional structures, as they often exhibit improved pharmacological properties compared to flat, sp2-carbon rich compounds. pharmablock.com Fused and spirocyclic piperidine systems are prime examples of such scaffolds, offering enhanced potency, selectivity, and better physicochemical properties like increased aqueous solubility. pharmablock.comnih.gov

Spirocyclic piperidines, where the piperidine ring is part of a spiro system, create novel three-dimensional shapes that can interact more effectively with protein targets. pharmablock.com This structural complexity provides more points of contact, which can lead to more potent and selective drugs. pharmablock.com The development of SHP2 inhibitors by Novartis, which feature a spirocyclic scaffold, highlights the utility of this approach. pharmablock.com The synthesis of these complex structures often requires multi-step procedures. For example, the preparation of a spirocyclic amine can involve a Dess-Martin oxidation of an alcohol to a ketone, followed by further transformations. pharmablock.com Another established method is a two-pot synthesis where a Weiler dianion is added to an N-Boc imine, followed by deprotection and an in situ condensation with a cyclic ketone to generate the final 2-spiropiperidine structure. whiterose.ac.uk

Table 2: Research Findings on Fused and Spirocyclic Systems

| Scaffold Type | Advantages in Drug Discovery | Synthetic Approaches | Example Application | Citations |

| Spirocyclic Piperidines | Increased 3D complexity, improved potency and selectivity, higher aqueous solubility. | Two-pot synthesis via Weiler dianion addition and condensation; Dess-Martin oxidation. | Allosteric SHP2 inhibitors. | pharmablock.comwhiterose.ac.uk |

| Fused Piperidines | Modulation of physicochemical properties like basicity and lipophilicity. | Designed multi-step synthesis to build the fused ring system. | Attenuation of amine basicity in drug candidates. | pharmablock.com |

Incorporation into Complex Molecular Scaffolds

The this compound framework is not only a target for direct modification but also a valuable building block for the synthesis of more complex molecular architectures, particularly natural products and their analogues. arkat-usa.org Its inherent functionality—a ketone, a carboxylic acid (or its ester), and a lactam—provides multiple reactive handles for elaboration.

A significant application of this scaffold is in the synthesis of the core skeleton of various aspidosperma alkaloids. arkat-usa.org Researchers have developed methods to prepare 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates, which are derivatives of this compound. These specialized intermediates are designed to undergo a rhodium(II)-catalyzed cyclization-cycloaddition cascade. arkat-usa.org In this elegant reaction sequence, the diazo group is transformed into a reactive dipole that intramolecularly attacks a tethered indolyl group, rapidly assembling the complex, polycyclic core structure of the target alkaloids. arkat-usa.org

This strategy showcases how a relatively simple chiral building block can be strategically incorporated to construct intricate, biologically relevant molecules. The chemical versatility of the initial scaffold is paramount, allowing for the attachment of necessary functionalities (like the indole group) before initiating the key bond-forming cascade. arkat-usa.org Similar principles, where a core heterocyclic scaffold is functionalized and then used in subsequent reactions to build larger structures, are widely applied in medicinal chemistry for creating novel agents, such as antimicrobial and anticancer compounds based on pyrrolidinone cores. nih.gov The use of this compound derivatives as synthons for complex targets underscores their importance in synthetic organic chemistry.

Biological and Biochemical Research Contexts of the 3 Oxopiperidine 2 Carboxylic Acid Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. mdpi.com The 3-oxopiperidine-2-carboxylic acid structure can be considered a privileged scaffold due to the versatility of its piperidine (B6355638) ring and the presence of reactive functional groups. nih.gov

The piperidine ring is a common motif in many natural products and synthetic drugs, and its conformational flexibility allows it to adopt various shapes to fit into the binding sites of different proteins. The ketone and carboxylic acid groups on the this compound scaffold provide sites for chemical modification, allowing for the creation of diverse libraries of compounds. nih.gov These modifications can be used to fine-tune the pharmacological properties of the resulting molecules, such as their potency, selectivity, and pharmacokinetic profile.

The indole (B1671886) ring, another heterocyclic aromatic ring structure, is a well-known privileged scaffold in drug discovery. mdpi.com Similarly, the this compound scaffold, with its inherent structural features, serves as a valuable starting point for the synthesis of new bioactive compounds. nih.gov The ability to introduce diversity at multiple points on the scaffold while maintaining a core structure that is known to interact with biological targets is a key advantage in the search for new therapeutic agents. nih.gov

Investigations into Enzyme and Receptor Interactions

The this compound scaffold and its derivatives have been the subject of research into their interactions with various enzymes and receptors. These studies are crucial for understanding the biological activities of these compounds and for designing new molecules with specific therapeutic effects.

Enzyme Inhibitor Research (e.g., Acetylcholinesterase Inhibition by related isomers)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org Inhibition of AChE can lead to an increase in acetylcholine levels, which can be beneficial in the treatment of conditions such as Alzheimer's disease. nih.govnih.gov

While direct studies on this compound as an AChE inhibitor are not extensively documented in the provided search results, the broader class of piperidine-containing compounds has been investigated for this purpose. The general principle involves designing molecules that can fit into the active site of the AChE enzyme and block its activity. wikipedia.org The development of novel AChE inhibitors often involves the synthesis and evaluation of various heterocyclic scaffolds, including those related to the oxopiperidine structure. nih.gov

Receptor Modulation Studies (e.g., TrkB Receptor Activation by derivatives, NMDA Receptor Antagonism by related compounds)

TrkB Receptor Activation:

The Tropomyosin receptor kinase B (TrkB) receptor is a crucial protein involved in neuronal survival, growth, and plasticity. nih.gov Activation of the TrkB receptor by its natural ligand, brain-derived neurotrophic factor (BDNF), is essential for maintaining a healthy nervous system. Impaired TrkB signaling has been linked to several neurodegenerative diseases. nih.gov

Research has focused on developing small molecules that can activate the TrkB receptor, mimicking the effects of BDNF. While direct evidence for this compound itself is not provided, the synthesis of derivatives of related piperidine-containing scaffolds has been explored for TrkB activation. nih.gov For instance, researchers have designed and synthesized molecules that incorporate a piperidine ring with the aim of creating compounds that can act as TrkB receptor agonists. nih.gov

NMDA Receptor Antagonism:

The N-methyl-D-aspartate (NMDA) receptor is another important protein in the central nervous system that plays a role in synaptic plasticity and memory formation. nih.gov However, overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage, implicating it in various neurological disorders. ebi.ac.uk Therefore, NMDA receptor antagonists, which block the activity of this receptor, are of significant interest in medicinal chemistry. ebi.ac.uk

Compounds containing a piperazine-2,3-dicarboxylic acid scaffold, which shares structural similarities with the piperidine-dicarboxylic acid framework, have been investigated as NMDA receptor antagonists. nih.gov For example, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) is a potent and competitive NMDA receptor antagonist that has demonstrated antinociceptive effects in animal models. nih.gov These studies highlight the potential for piperidine-based scaffolds to be developed into modulators of NMDA receptor activity.

Interaction with Specific Biological Targets (e.g., Proteasome)

The search results did not provide specific information regarding the direct interaction of this compound with the proteasome. However, the concept of privileged scaffolds suggests that this compound or its derivatives could potentially interact with a variety of biological targets. mdpi.com Further research would be needed to explore its specific interactions with targets like the proteasome.

Biosynthetic Pathways and Natural Occurrence of Related Oxopiperidine Carboxylic Acids

While the primary focus of this article is on the synthetic and medicinal chemistry aspects of this compound, it is noteworthy that related oxopiperidine carboxylic acids have been found in nature.

Isolation from Microorganisms (e.g., Penicillium chrysogenum)

A related isomer, 6-oxopiperidine-2-carboxylic acid, has been identified as a natural product in the fermentation broths of the fungus Penicillium chrysogenum. nih.govjst.go.jpcolab.ws This compound is associated with the biosynthesis of penicillin V. nih.govhmdb.ca The isolation of 6-oxopiperidine-2-carboxylic acid from this microorganism provides evidence for the existence of biosynthetic pathways that can produce this type of heterocyclic scaffold. nih.gov It has been suggested that this lactam is formed from the cyclization of α-aminoadipic acid, a key precursor in the biosynthesis of penicillin. jst.go.jp

The natural occurrence of these related compounds underscores the biological relevance of the oxopiperidine carboxylic acid scaffold and may provide insights for the development of new synthetic strategies and bioactive molecules.

Role as Biosynthetic Precursors (e.g., for Penicillins)

While extensive research has been conducted on the biosynthesis of penicillins, current scientific literature does not indicate a role for This compound as a direct biosynthetic precursor. Instead, studies have identified its isomer, 6-Oxopiperidine-2-carboxylic acid , also known as the cyclic form of α-aminoadipic acid, as a compound associated with penicillin production.

In fermentations of Penicillium chrysogenum, 6-Oxopiperidine-2-carboxylic acid has been identified as a principal constituent alongside penicillin V. nih.gov Its presence is considered significant evidence regarding the biosynthetic precursors of hydrophobic penicillins. nih.gov This compound, which exists as a delta-lactam, is formed from the cyclization of L-α-aminoadipic acid, a key intermediate in the penicillin biosynthesis pathway. Furthermore, studies have shown that 6-Oxopiperidine-2-carboxylic acid can reverse the inhibitory effects of L-lysine on the production of penicillin G by P. chrysogenum, likely by replenishing the pool of L-α-aminoadipic acid required for antibiotic synthesis. nih.gov

Potential Natural Sources in Biological Systems

There is limited information available on the natural occurrence of This compound in biological systems. However, its isomer, 6-Oxopiperidine-2-carboxylic acid , has been identified as a metabolite in various organisms. It is recognized as a bacterial metabolite and has been reported in the yeast Saccharomyces cerevisiae. nih.gov Its association with Penicillium chrysogenum fermentations further establishes its presence in the fungal kingdom. hmdb.ca

Metabolic Profiling and Biomarker Discovery

Metabolic profiling studies have led to the identification of various endogenous metabolites, providing critical insights into health and disease. In this context, specific isomers of oxopiperidine carboxylic acid have emerged as significant biomarkers.

In the field of inborn errors of metabolism, two notable oxopiperidine carboxylic acid isomers have been identified as key endogenous metabolites and biomarkers for pyridoxine-dependent epilepsy (PDE), a condition caused by deficiency of the ALDH7A1 enzyme.

6-Oxopiperidine-2-carboxylic acid has been confirmed as a stable biomarker that accumulates in the body fluids of patients with PDE. hmdb.ca Its formation is a consequence of the metabolic block in the lysine (B10760008) degradation pathway.

Additionally, two diastereomers of 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) , specifically 2S,6S- and 2S,6R-oxopropylpiperidine-2-carboxylic acid , have been discovered as novel biomarkers for PDE. hmdb.ca These compounds are formed from the reaction of piperideine-6-carboxylate (P6C), which accumulates in PDE, with acetoacetate. hmdb.ca The identification of 2-OPP is significant as it is a stable marker found in brain tissue and body fluids, making it suitable for diagnostic applications, including potential newborn screening. hmdb.ca

Data Tables

Table 1: Oxopiperidine Carboxylic Acid Isomers as Endogenous Biomarkers

| Compound Name | Associated Condition | Biological Matrix | Significance |

|---|---|---|---|

| 6-Oxopiperidine-2-carboxylic acid | Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) | Blood, Urine, Cerebrospinal Fluid | Stable biomarker for diagnosis and monitoring. hmdb.ca |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Oxopiperidine-2-carboxylic acid |

| L-α-Aminoadipic acid |

| Penicillin G |

| Penicillin V |

| L-Lysine |

| Aspidosperma alkaloids |

| Melatonin (N-acetyl-5-methoxytryptamine) |

| Tryptophan |

| 2S,6S-oxopropylpiperidine-2-carboxylic acid |

| 2S,6R-oxopropylpiperidine-2-carboxylic acid |

| Piperideine-6-carboxylate (P6C) |

Association with Metabolic Pathways and Health Conditions (e.g., Major Depressive Disorder, Pyridoxine-Dependent Epilepsy)

The this compound scaffold and its isomers are intrinsically linked to specific metabolic pathways, most notably the catabolism of the amino acid lysine. Disruptions in this pathway are associated with severe health conditions, particularly Pyridoxine-Dependent Epilepsy (PDE).

Pyridoxine-Dependent Epilepsy (PDE)

Pyridoxine-Dependent Epilepsy, stemming from mutations in the ALDH7A1 gene (PDE-ALDH7A1), is a rare, autosomal recessive inborn error of metabolism. nih.govresearchgate.net This genetic defect leads to a deficiency of the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin. nih.govpdeonline.org This enzyme is crucial for the lysine degradation pathway, where it converts α-AASA to α-aminoadipic acid. nih.gov

The enzyme deficiency causes the accumulation of α-AASA, which exists in equilibrium with its cyclized form, Δ1-piperideine-6-carboxylate (P6C). nih.govpdeonline.org These accumulating metabolites are considered the primary pathogenic molecules. A significant consequence of their buildup is the inactivation of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, leading to the characteristic treatment-resistant seizures that respond to pyridoxine (B80251) supplementation. nih.govpdeonline.org

In the search for stable biomarkers for diagnosing and monitoring PDE, researchers identified 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP), an isomer of this compound, as a key metabolite. pdeonline.org Unlike the unstable α-AASA and P6C, 6-oxo-PIP is a stable compound that accumulates in the blood, plasma, urine, and cerebrospinal fluid (CSF) of individuals with PDE, making it a reliable biomarker for newborn screening. nih.govpdeonline.org Further metabolomic studies have identified other related compounds, such as 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP), which also serves as a biomarker for PDE-ALDH7A1. nih.gov

Major Depressive Disorder (MDD)

While the piperidine nucleus is a component of many centrally active compounds, and metabolic disturbances are increasingly studied in psychiatric disorders, a direct and established association between this compound and Major Depressive Disorder is not extensively documented in current scientific literature. Research in MDD often focuses on neurotransmitter systems, neuroinflammation, and neurotrophic factors. accp.com While some drugs for MDD may undergo metabolism that could involve piperidine-like structures, the parent compound this compound is not recognized as a primary biomarker or etiological factor in the context of MDD. accp.comnih.gov

Table 1: Key Metabolites in Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1)

| Metabolite | Abbreviation | Role in PDE | Stability |

|---|---|---|---|

| α-Aminoadipic semialdehyde | α-AASA | Accumulates due to enzyme deficiency; considered pathogenic. | Unstable at room temperature. pdeonline.org |

| Δ1-Piperideine-6-carboxylate | P6C | Cyclized form of α-AASA; inactivates active Vitamin B6. nih.gov | Unstable at room temperature. pdeonline.org |

| 6-Oxopiperidine-2-carboxylic acid | 6-oxo-PIP | Stable biomarker; accumulates in various body fluids of patients. nih.govpdeonline.org | Relatively stable. pdeonline.org |

| 2S,6S-/2S,6R-Oxopropylpiperidine-2-carboxylic acid | 2-OPP | Novel biomarker; accumulates in patient tissues and fluids. nih.govnih.gov | Suitable for dried bloodspot screening. nih.gov |

Studies on Neurotoxicity and Biological Pathways (related oxopiperidine compounds)

The accumulation of metabolites resulting from the disrupted lysine catabolic pathway is believed to contribute to neurotoxicity, which may explain why some neurological symptoms persist in PDE patients despite seizure control with pyridoxine. nih.govpdeonline.org

Neurotoxicity Studies

Research suggests that the buildup of specific oxopiperidine compounds may exert direct neurotoxic effects. Studies have speculated that 2-OPP, a biomarker identified in PDE patients, could contribute to ongoing neurotoxicity even in treated individuals. nih.govpdeonline.org This hypothesis is supported by findings that 2-OPP accumulates in the brain tissue of both human patients and Aldh7a1-knockout mice. nih.gov Furthermore, experiments using a zebrafish model demonstrated that administration of 2-OPP induced epilepsy-like behavior, providing direct evidence of its potential neurotoxic action. nih.govpdeonline.org The parent compound, piperidine, is also known to act on the central nervous system, affecting processes related to motor function and behavior. nih.gov

Biological Pathway Disruption

The core biological pathway implicated is the catabolism of lysine, an essential amino acid.

Normal Pathway : Lysine is broken down through a series of enzymatic steps. A key step is the conversion of α-aminoadipic semialdehyde (α-AASA) to α-aminoadipic acid, a reaction catalyzed by the enzyme α-AASA dehydrogenase (encoded by ALDH7A1). nih.gov

Pathway Disruption in PDE : In individuals with PDE-ALDH7A1, the deficient α-AASA dehydrogenase enzyme cannot efficiently process α-AASA. pdeonline.org

Metabolite Accumulation : This blockage leads to the accumulation of α-AASA and its spontaneous cyclization product, P6C. nih.govpdeonline.org

Formation of Oxopiperidine Compounds : The elevated levels of these precursors lead to the formation of other metabolites through minor or alternative enzymatic pathways. pdeonline.org 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP) is formed from the oxidation of an intermediate metabolite. pdeonline.org The formation of 2-OPP is also a downstream consequence, and its production appears to increase during states of ketosis or catabolism. nih.govpdeonline.org

This cascade of metabolic disruption not only leads to the symptoms of PDE but also generates the very biomarkers, such as 6-oxo-PIP and 2-OPP, that are now crucial for its diagnosis.

Table 2: Lysine Catabolism Disruption in PDE-ALDH7A1

| Step | Normal Function | Consequence of ALDH7A1 Deficiency | Resulting Metabolites |

|---|---|---|---|

| 1 | Lysine degradation proceeds normally. | - | Normal intermediate levels. |

| 2 | α-AASA dehydrogenase converts α-AASA to α-aminoadipic acid. nih.gov | Conversion is blocked. | Accumulation of α-AASA. nih.gov |

| 3 | P6C levels are kept low. | α-AASA cyclizes to form excess P6C. nih.gov | Accumulation of P6C. nih.gov |

| 4 | Minor metabolic pathways are not significantly utilized. | Accumulated precursors are shunted into alternative pathways. pdeonline.org | Formation of 6-oxo-PIP and 2-OPP. nih.govpdeonline.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-oxopiperidine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis often involves multi-step strategies, including hydroxylation or oxidation of piperidine derivatives. For example, Fe(II)/α-ketoglutarate-dependent dioxygenases can stereoselectively introduce hydroxyl groups to precursors like L-pipecolic acid, followed by oxidation to form the oxo group . Microwave-assisted synthesis or reflux conditions may improve yield and efficiency in cyclization steps, as seen in related piperidine derivatives .

- Key Parameters : Temperature (20–40°C for enzymatic steps), pH (5.0–7.0 for stability), and catalysts (e.g., transition metals for oxidation).

Q. How is the structural characterization of this compound performed?

- Techniques : Nuclear Magnetic Resonance (NMR) for stereochemical analysis, X-ray crystallography for confirming bicyclic conformations, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation . Computational tools like molecular docking may predict interactions with biological targets .

- Data Interpretation : Compare spectral data (e.g., NMR shifts for carbonyl groups) with databases like PubChem .

Q. What are the typical chemical reactions and functional group transformations for this compound?

- Reactions :

- Oxidation : Conversion of hydroxyl to oxo groups using hydrogen peroxide or molecular oxygen .

- Reduction : Sodium borohydride (NaBH) for selective reduction of ketones to alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Strategies : Use chiral auxiliaries or enzymatic catalysis (e.g., Fe(II)/α-ketoglutarate dioxygenases) to control stereochemistry . For example, stereospecific routes from shared intermediates enable access to both cis- and trans-isomers .

- Challenges : Maintaining optical purity during scale-up; chiral HPLC or capillary electrophoresis for enantiomeric excess (ee) validation .

Q. What enzyme inhibition mechanisms have been proposed for this compound?

- Findings : In molecular docking studies, the oxo group and carboxylic acid moiety interact with active sites of metalloenzymes (e.g., matrix metalloproteinases), suggesting competitive inhibition .

- Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., pH sensitivity of enzyme activity) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Approach :

Compare assay protocols (e.g., buffer composition, incubation time).

Validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence quenching).

Analyze structural analogs to identify critical functional groups .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Tools : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations to assess solubility, bioavailability, and metabolic stability .

- Limitations : Predictions require experimental validation due to variability in force field parameters .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.